1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde O-(4-methylbenzyl)oxime

CAS No.: 321998-31-6

Cat. No.: VC4614018

Molecular Formula: C25H23N3OS

Molecular Weight: 413.54

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 321998-31-6 |

|---|---|

| Molecular Formula | C25H23N3OS |

| Molecular Weight | 413.54 |

| IUPAC Name | (E)-N-[(4-methylphenyl)methoxy]-1-(1-methyl-3-phenyl-5-phenylsulfanylpyrazol-4-yl)methanimine |

| Standard InChI | InChI=1S/C25H23N3OS/c1-19-13-15-20(16-14-19)18-29-26-17-23-24(21-9-5-3-6-10-21)27-28(2)25(23)30-22-11-7-4-8-12-22/h3-17H,18H2,1-2H3/b26-17+ |

| Standard InChI Key | QNDLRJYMVQKFMH-YZSQISJMSA-N |

| SMILES | CC1=CC=C(C=C1)CON=CC2=C(N(N=C2C3=CC=CC=C3)C)SC4=CC=CC=C4 |

Introduction

Structural and Molecular Characteristics

Core Architecture

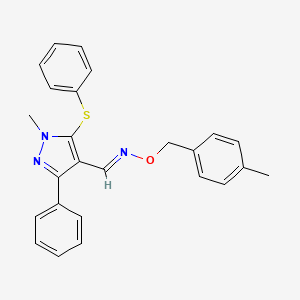

The compound features a pyrazole ring substituted at positions 1, 3, 4, and 5 (Figure 1):

-

Position 1: Methyl group (-CH₃).

-

Position 3: Phenyl group (-C₆H₅).

-

Position 5: Phenylsulfanyl group (-S-C₆H₅).

-

Position 4: Carbaldehyde oxime derivative, where the oxime oxygen is bonded to a 4-methylbenzyl group (-O-CH₂-C₆H₄-CH₃).

Table 1: Molecular Properties

The E-configuration of the oxime group is confirmed by the stereodescriptor in the IUPAC name . The presence of sulfur (thioether) and nitrogen (pyrazole, oxime) atoms introduces polarity and potential hydrogen-bonding sites.

Synthesis and Preparation

Key Intermediate: 1-Methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde

This aldehyde precursor (CAS: 318247-51-7) is critical for oxime synthesis. Its preparation involves bromination/oxidation of pyrazole esters, as seen in related compounds (e.g., ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate → hydrolysis → aldehyde) .

Physicochemical Properties

Spectroscopic Data

-

IR: Expected peaks for C=N (oxime, ~1640 cm⁻¹), S-C (thioether, ~670 cm⁻¹), and aromatic C-H stretches .

-

NMR:

While no direct data exists for 321998-31-6, its structural similarity to bioactive pyrazoles suggests potential in these areas .

Research Gaps and Future Directions

Unexplored Domains

-

Synthetic Optimization: Scalable routes for high-yield production remain undocumented.

-

Biological Screening: No in vitro or in vivo studies have been published.

-

Materials Science: Thioether and oxime groups may confer ligand properties for metal-organic frameworks (MOFs) .

Recommended Studies

-

ADMET Profiling: Assess pharmacokinetics and toxicity.

-

Target Identification: Screen against kinase or protease libraries.

-

Crystallography: Resolve 3D structure to guide structure-activity relationship (SAR) studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume